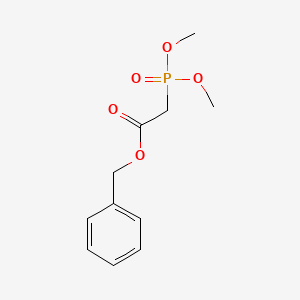

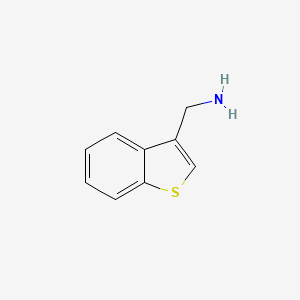

1-(1-Benzothiophen-3-Yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

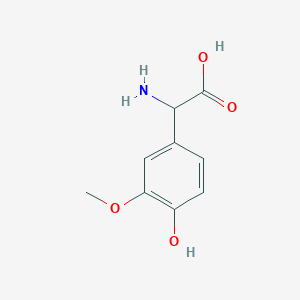

1-(1-Benzothiophen-3-yl)methanamine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in different fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their reactivity, which can be extrapolated to understand the potential characteristics of 1-(1-Benzothiophen-3-yl)methanamine.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-nitrogen bonds and the introduction of substituents onto aromatic systems. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was achieved through a 1,3-dipolar cycloaddition reaction, which is a common method for constructing heterocyclic structures . Similarly, the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives involved refluxing benzotriazole with substituted aldehydes, indicating the versatility of amine functional groups in forming new bonds under heating conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1-Benzothiophen-3-yl)methanamine is often characterized using spectroscopic techniques such as NMR and HRMS. For instance, the structure of the synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established based on NMR spectroscopy and mass spectrometry . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds containing an amine group can be quite diverse. For example, the compound 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine was found to act as a selective chemosensor for Ag(+) ions, demonstrating the ability of such compounds to participate in selective binding and recognition processes . This suggests that 1-(1-Benzothiophen-3-yl)methanamine could potentially be modified to serve as a chemosensor or binding agent for specific targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the lead structure in the series of serotonin 5-HT1A receptor-biased agonists displayed high solubility, metabolic stability, and Caco-2 penetration, which are important properties for potential drug candidates . These properties are often optimized through the careful design of the compound's structure, indicating that similar strategies could be applied to 1-(1-Benzothiophen-3-yl)methanamine to enhance its drug-like characteristics.

Applications De Recherche Scientifique

1. Oxidation of Amines

- Application Summary: This compound is used in the oxidation of primary and secondary amines to their corresponding aldehydes and ketones. This is a highly efficient metal-free approach .

- Methods of Application: The oxidation is carried out using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent .

- Results or Outcomes: This protocol provides diverse products under milder reaction conditions in excellent yields .

2. Synthesis of Benzo[b]thiophenes

- Application Summary: An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed. A wide range of 3-substituted benzothiophenes were synthesized .

- Methods of Application: The synthesis is carried out from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

- Results or Outcomes: The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .

3. Antimicrobial Activity

- Application Summary: Thiophene derivatives, including 1-(1-Benzothiophen-3-Yl)methanamine, show high antimicrobial activity against various microbial infections .

- Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be tested against various bacterial strains in a laboratory setting .

- Results or Outcomes: The specific results or outcomes are not detailed in the source, but the implication is that these compounds have shown promise in combating microbial infections .

Propriétés

IUPAC Name |

1-benzothiophen-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTPXNOFEHTZAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380007 |

Source

|

| Record name | 1-(1-Benzothiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzothiophen-3-Yl)methanamine | |

CAS RN |

40615-04-1 |

Source

|

| Record name | 1-(1-Benzothiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.